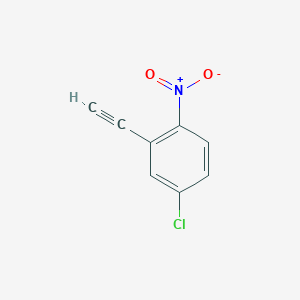

4-Chloro-2-ethynyl-1-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-ethynyl-1-nitrobenzene is an organic compound with the molecular formula C7H4ClNO3. It is characterized by a benzene ring substituted with a chlorine atom at the 4-position, an ethynyl group at the 2-position, and a nitro group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of benzene derivatives. The nitration of 4-chloro-2-ethynylbenzene using nitric acid and sulfuric acid can introduce the nitro group at the 1-position.

Halogenation and Alkyne Formation: The chlorination of 2-ethynylbenzene followed by nitration can yield this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Strong nucleophiles like sodium hydroxide, reaction conditions involving high temperatures.

Major Products Formed:

Oxidation: Nitroso derivatives, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-ethynyl-1-nitrobenzene is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 4-chloro-2-ethynyl-1-nitrobenzene exerts its effects involves its reactivity with various biological targets. The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules. The ethynyl group can participate in cross-coupling reactions, forming bonds with other organic molecules.

Molecular Targets and Pathways Involved:

Nitro Group: Interacts with nucleophilic sites in enzymes and proteins.

Ethynyl Group: Participates in cross-coupling reactions with other organic molecules.

Vergleich Mit ähnlichen Verbindungen

2-chloro-1-methoxy-4-nitrobenzene

4-chloro-2-nitrobenzene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Chloro-2-ethynyl-1-nitrobenzene is a nitroaromatic compound that has garnered attention due to its potential biological activities, including mutagenicity and toxicity. This article summarizes the biological activity of this compound, focusing on its metabolic pathways, mutagenic effects, and environmental implications.

Chemical Structure and Properties

This compound has the molecular formula C8H4ClN2O2. Its structure features a nitro group (-NO2) attached to a benzene ring, which is also substituted with a chloro group (-Cl) and an ethynyl group (-C≡C-H). These functional groups significantly influence its reactivity and biological activity.

Metabolic Pathways

Research indicates that this compound undergoes metabolic transformations primarily through reduction processes. The nitro group can be reduced to form various metabolites, such as 4-chloroaniline, which is known for its carcinogenic properties.

Table 1: Metabolites of this compound

| Metabolite | Pathway of Formation | Biological Activity |

|---|---|---|

| 4-Chloroaniline | Reduction of nitro group | Mutagenic and carcinogenic |

| 4-Chloroacetanilide | Acetylation of 4-chloroaniline | Potentially toxic |

| 2-Amino-5-chlorophenol | Partial reduction under anaerobic conditions | Less toxic |

Mutagenicity and Toxicity

Studies have demonstrated that this compound exhibits mutagenic properties in various test systems. For instance, it has been shown to cause DNA damage in bacterial assays and in mammalian cell cultures. The compound's ability to induce single-strand breaks in DNA has been documented, indicating its potential as a mutagen.

Case Study: DNA Damage Assessment

A study conducted by Cesarone et al. (1983) assessed the genotoxic effects of this compound in cultured rat hepatocytes. The researchers found significant DNA strand breaks, which were correlated with increased concentrations of the compound.

Environmental Impact

The persistence of this compound in the environment raises concerns regarding its ecological effects. It is classified as a priority pollutant due to its toxicity and potential for bioaccumulation. Microbial degradation studies indicate that certain bacteria can utilize this compound as a carbon source, leading to its transformation into less harmful metabolites.

Table 2: Microbial Degradation Pathways

| Bacterial Strain | Degradation Product | Conditions |

|---|---|---|

| Comamonas sp. LW1 | 2-Amino-5-chlorophenol | Anaerobic |

| Pseudomonas sp. CBS3 | 4-Chloroaniline | Aerobic |

Eigenschaften

IUPAC Name |

4-chloro-2-ethynyl-1-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDXQSJTLWPMIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647181 |

Source

|

| Record name | 4-Chloro-2-ethynyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860687-65-6 |

Source

|

| Record name | 4-Chloro-2-ethynyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.